molecular formula C14H29N2O5P B6188225 tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate CAS No. 2742657-53-8

tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate

Cat. No.: B6188225
CAS No.: 2742657-53-8
M. Wt: 336.4
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Description

Tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate is a compound that features a piperidine ring substituted with an amino group, a diethoxyphosphoryl group, and a tert-butyl ester group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the amino and diethoxyphosphoryl groups. One common method involves the use of tert-butyl 4-aminopiperidine-1-carboxylate as a starting material, which is then reacted with diethyl phosphorochloridate under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The diethoxyphosphoryl group can be reduced to form phosphine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate is unique due to the presence of both an amino group and a diethoxyphosphoryl group on the piperidine ring

Properties

CAS No.

2742657-53-8

Molecular Formula

C14H29N2O5P

Molecular Weight

336.4

Purity

95

Origin of Product

United States

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